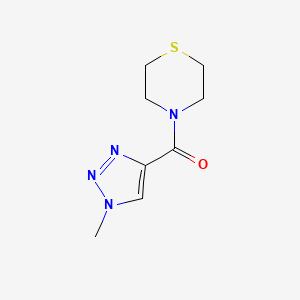

4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine

Description

Properties

IUPAC Name |

(1-methyltriazol-4-yl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4OS/c1-11-6-7(9-10-11)8(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSKKMMXLVTWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as the “click reaction.” This involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring .

-

Attachment of the Thiomorpholine Moiety: : The thiomorpholine ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of a thiomorpholine derivative with a suitable electrophile, such as a halogenated triazole compound .

-

Industrial Production: : Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-purity starting materials and catalysts .

Chemical Reactions Analysis

4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine undergoes various chemical reactions, including:

-

Oxidation: : The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .

-

Reduction: : The triazole ring can undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride or sodium borohydride .

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where the thiomorpholine moiety can be replaced by other nucleophiles. This can be achieved using reagents such as alkyl halides or acyl chlorides .

-

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles .

Scientific Research Applications

4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine has several scientific research applications:

-

Medicinal Chemistry: : The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. It has shown promise in the development of antimicrobial, antifungal, and anticancer drugs[4][4].

-

Biological Studies: : The compound is used in biological studies to understand its interactions with enzymes and receptors. This helps in elucidating its mechanism of action and potential therapeutic applications[4][4].

-

Chemical Biology: : In chemical biology, the compound is used as a tool to study biological processes and pathways. Its unique chemical properties make it a valuable probe for investigating cellular functions[4][4].

-

Industrial Applications: : The compound is also explored for its potential use in industrial applications, such as in the synthesis of advanced materials and as a catalyst in chemical reactions[4][4].

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine involves its interaction with specific molecular targets:

-

Enzyme Inhibition: : The compound can inhibit the activity of certain enzymes by binding to their active sites. This is particularly relevant in the context of antimicrobial and antifungal activity, where the compound inhibits enzymes essential for the survival of pathogens .

-

Receptor Binding: : The compound can bind to specific receptors on the surface of cells, modulating their activity. This is important in the context of its potential anticancer activity, where it can induce apoptosis in cancer cells .

-

Pathway Modulation: : The compound can modulate various cellular pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. This is relevant in both its therapeutic and research applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on Thiomorpholine

4-(4-Nitrophenyl)thiomorpholine (Compound 1)

- Structural Differences : The nitrophenyl group replaces the triazole-carbonyl substituent.

- Physicochemical Properties :

- Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine .

- Solid-State Structure : Forms centrosymmetric dimers via C–H···O hydrogen bonds, differing from morpholine analogues due to sulfur’s larger van der Waals radius .

4-(Prop-2-yn-1-yl)thiomorpholine 1,1-Dioxide

Triazole-Containing Analogues

1-Benzyl-4-hydroxymethyl-1H-1,2,3-triazole

- Structural Differences : Lacks the thiomorpholine ring but shares the 1,2,3-triazole core.

- Physicochemical Properties: Solubility in organic solvents (e.g., acetone, chloroform) is temperature-dependent, with higher solubility at elevated temperatures.

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Structural Differences : Incorporates a thiazole ring and multiple fluorophenyl groups.

- Solid-State Structure: Exhibits near-planar geometry with π–π stacking interactions, contrasting with the non-planar thiomorpholine scaffold in the target compound .

Pyrazole and Morpholine Analogues

3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine Dihydrochloride

- Structural Differences : Pyrazole replaces the triazole, and the compound exists as a dihydrochloride salt.

- Physicochemical Properties :

Morpholine Analogues (e.g., 4-(4-Nitrophenyl)morpholine)

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Weight | logP (Predicted) | Aqueous Solubility | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 253.31 g/mol | 1.8 | Moderate | Thiomorpholine, Triazole |

| 4-(4-Nitrophenyl)thiomorpholine | 254.33 g/mol | 2.2 | Low | Thiomorpholine, Nitrophenyl |

| 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide | 204.29 g/mol | 0.9 | High | Sulfone, Propargyl |

| 1-Benzyl-4-hydroxymethyl-1H-1,2,3-triazole | 203.23 g/mol | 1.5 | High (in DCM) | Triazole, Hydroxymethyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.